molecular formula C13H15N3O2 B4613812 N-methyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]propanamide

N-methyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]propanamide

Cat. No.: B4613812
M. Wt: 245.28 g/mol
InChI Key: FKYQMTWBGVCZOY-UHFFFAOYSA-N
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Description

N-methyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]propanamide is a useful research compound. Its molecular formula is C13H15N3O2 and its molecular weight is 245.28 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 245.116426730 g/mol and the complexity rating of the compound is 279. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticonvulsant Activities

N-methyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]propanamide and its derivatives have been studied for their potential anticonvulsant activities. Research demonstrates that certain 1,3,4-oxadiazole derivatives show promise in this area, suggesting potential applications in the treatment of seizure disorders. For instance, the synthesis of novel limonene and citral based 1,3,4-oxadiazoles has been explored for antiepileptic activity, indicating the significance of the 1,3,4-oxadiazole structure in such applications (Rajak et al., 2013).

Antibacterial Properties

Several studies have investigated the antibacterial properties of 1,3,4-oxadiazole derivatives. The synthesis of azole derivatives from 3-[(4-methylphenyl)amino]propanehydrazide and their N′-phenylcarbamoyl derivatives showed promising antibacterial activity (Tumosienė et al., 2012). This highlights the potential of this compound derivatives in developing new antibacterial agents.

Insecticidal Activity

The insecticidal activity of 1,3,4-oxadiazole derivatives has been a focus of recent research. Studies show that these compounds, particularly those containing anthranilic diamides and 1,3,4-oxadiazole rings, exhibit good insecticidal activities against certain pests, suggesting their potential use in pest control (Qi et al., 2014).

Urease Inhibition

Research into the inhibition of urease enzyme by 1,3,4-oxadiazole derivatives indicates potential applications in treating diseases related to urease activity. Novel indole-based hybrid oxadiazole scaffolds with N-(substituted-phenyl)butanamides have been synthesized and shown to be potent urease inhibitors (Nazir et al., 2018).

Anticancer and Antipicornaviral Agent

Pleconaril, a compound structurally related to 1,3,4-oxadiazoles, has been studied as a novel broad-spectrum antipicornaviral agent. Its mechanism involves binding to the viral capsid, indicating the potential of related compounds in antiviral therapies (Romero, 2001). Additionally, computational and pharmacological evaluations of 1,3,4-oxadiazole derivatives have shown their potential in toxicity assessment, tumor inhibition, and antioxidant activities (Faheem, 2018).

Local Anesthetic Activity

The synthesis of basic N-(5-aryl-1,3,4-oxadiazol-2-yl) propanamides and butanamides indicates their considerable local anesthetic activity. This suggests the potential of this compound derivatives in developing new anesthetics (Saxena et al., 1984).

Properties

IUPAC Name

N-methyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O2/c1-3-12(17)16(2)9-11-14-15-13(18-11)10-7-5-4-6-8-10/h4-8H,3,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKYQMTWBGVCZOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N(C)CC1=NN=C(O1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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